molecular formula C7H8N4O4S B1406445 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide CAS No. 1454667-36-7

2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide

Cat. No. B1406445
CAS RN: 1454667-36-7
M. Wt: 244.23 g/mol
InChI Key: CJUYIBWEYGHASN-UHFFFAOYSA-N
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Description

2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide is a chemical compound with the molecular formula C7H8N4O4S . It has a molecular weight of 244.23 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to an oxazolidine ring via a nitrogen atom . The oxazolidine ring is a five-membered heterocycle with one nitrogen and one oxygen in its structure .

Scientific Research Applications

Antibacterial Properties

Research on heterocyclic compounds containing a sulfonamido moiety, closely related to 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide, indicates their significant potential as antibacterial agents. The synthesis of new compounds through various chemical reactions showed high antibacterial activity against different strains, highlighting the molecule's relevance in developing new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).

Synthesis and Drug Development

Further research into oxazolidinones, a class of synthetic antibacterial agents, reveals the structural significance of compounds similar to this compound. These studies focus on the synthesis and evaluation of such compounds' antibacterial properties, contributing to the broader understanding of their potential in treating gram-positive pathogens and their possible use in clinical settings (Tucker et al., 1998).

Antitumor and Antimicrobial Activities

The molecule's framework has been explored for its antitumor and antibacterial properties. Novel derivatives have shown promise in in vitro screenings against various cancer cell lines and bacterial strains, suggesting the molecule's utility in developing new therapeutic agents with dual antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemical Synthesis and Molecular Structure

Investigations into the chemical synthesis and molecular structure of compounds containing the this compound moiety have provided insights into their chemical behavior and potential applications. Studies on bosentan monohydrate, for instance, offer detailed information on crystal packing and molecular interactions, which could inform the design and optimization of related pharmaceutical compounds (Kaur et al., 2012).

Herbicidal Activity

Research also extends into the agricultural sector, where derivatives of pyrimidin-2-yl sulfonamides have been evaluated for their herbicidal activity. This indicates the molecule's versatility and potential application beyond pharmaceuticals, contributing to the development of more effective and selective herbicides (Shen De-long, 2005).

properties

IUPAC Name

2-oxo-N-pyrimidin-2-yl-1,3-oxazolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-8-2-1-3-9-6/h1-3H,4-5H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUYIBWEYGHASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 200-mL round-bottom flask was charged with DCM (50 mL) and chlorosulfonyl isocyanate (0.913 ml, 10.51 mmol). The flask was cooled in an ice-bath for 20 min, then 2-bromoethanol (0.745 ml, 10.51 mmol) was added dropwise. The mixture was stirred for 2.5 h, then a solution of pyrimidin-2-amine (1.00 g, 10.51 mmol) and triethylamine (4.40 ml, 31.5 mmol) in DCM (30 mL) was added dropwise via an addition funnel over 10 min. When the addition was complete, the cooling bath was removed, and the mixture was stirred for 2 days. The mixture was washed with 2 N aq. HCl, and the aq. layer was extracted with DCM. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The mixture was taken up in a mixture of DCM and EtOAc, then filtered and dried under a stream of nitrogen to give 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide (0.930 g, 3.81 mmol, 36.2) as a cream-colored solid. 1H NMR (400 MHz, DMSO-d6) δ ppm=12.98 (br. s, 1H), 8.66 (s, 2H), 7.13 (t, J=5.0 Hz, 1H), 4.44-4.18 (m, 4H).
Quantity
0.745 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.913 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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